molecular formula C8H12ClNOS B046247 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride CAS No. 645411-16-1

3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride

Cat. No. B046247
M. Wt: 205.71 g/mol
InChI Key: XVOVLSVOAJYLHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis methods of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one derivatives can be categorized based on the starting materials used: acetylthiophene, thiophene, and thiophenecarboxaldehyde. Each synthesis route has its own process features, and the choice of method depends on the desired yield and purity requirements for the intermediate product (吴佳佳 et al., 2017).

Molecular Structure Analysis

The molecular structure of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride includes a thiophene ring, which contributes to the compound’s electronic and chemical properties, making it a versatile intermediate in organic synthesis. The structural diversity it provides allows for the creation of a broad range of chemical entities.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including alkylation and ring closure, leading to a diverse library of products. It reacts with S-alkylated dithiocarbamic acid salts and aryl mercaptans to produce dithiocarbamates and thioethers, respectively. These reactions expand its utility in synthesizing structurally diverse libraries of compounds (G. Roman, 2013).

Scientific Research Applications

  • Antimicrobial Applications : A study by Tayade, Shekar, and Shekar (2012) synthesized a compound related to 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, which exhibited antimicrobial properties. This compound has potential applications in pharmaceutical, medicinal, and agricultural sciences (Tayade et al., 2012).

  • Pharmaceutical Intermediates : Wu et al. (2017) summarized various methods for synthesizing derivatives of this compound, particularly focusing on an intermediate for the antidepressant R-Duloxetine. The paper suggests advancements in synthesis technology for these compounds (Wu et al., 2017).

  • Forensic Applications : Angelov, O'Brien, and Kavanagh (2013) developed a synthesis protocol for methiopropamine and its 3-thienyl isomer, useful as reference standards in forensic laboratories for analyzing 'legal highs' (Angelov et al., 2013).

  • Chemical Synthesis and Functionalization : Lee and Kim (2000) explored reactions of a related compound with various unsaturated esters and nitriles, producing diverse thiophenes with different functional groups (Lee & Kim, 2000).

  • Antidepressant and Anxiolytic Activities : Kumar et al. (2017) synthesized novel derivatives showing significant antidepressant and antianxiety activity (Kumar et al., 2017).

  • Drug Discovery : Nycz et al. (2016) identified novel hydrochloride salts of cathinones using spectroscopic methods, contributing to drug discovery efforts (Nycz et al., 2016).

  • Oxidative Reagent for Synthesis : Aleksandrov, Zablotskii, and El’chaninov (2020) used a thiophene derivative as an oxidative reagent for the synthesis of various derivatives (Aleksandrov et al., 2020).

  • Forensic Toxicology : Zaitsu et al. (2011) discussed the analysis of β-keto derivatives of a related compound, important for forensic and clinical toxicology (Zaitsu et al., 2011).

  • Antibacterial Coatings : N. Patel and M. D. Patel (2017) synthesized derivatives with potential applications in antibacterial coatings for food and pharmaceutical industries (Patel & Patel, 2017).

  • Diverse Synthesis Applications : Roman (2013) utilized the compound as a starting material for alkylation and ring closure reactions, creating a variety of compounds (Roman, 2013).

properties

IUPAC Name

3-(methylamino)-1-thiophen-2-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS.ClH/c1-9-5-4-7(10)8-3-2-6-11-8;/h2-3,6,9H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOVLSVOAJYLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)C1=CC=CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434507
Record name 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride

CAS RN

645411-16-1
Record name 1-Propanone, 3-(methylamino)-1-(2-thienyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645411-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanone, 3-(methylamino)-1-(2-thienyl)-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.386
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Q Hu, Z Zhang, Y Liu, T Imamoto… - Angewandte Chemie …, 2015 - Wiley Online Library
A new catalytic system has been developed for the asymmetric hydrogenation of β‐secondary‐amino ketones using a highly efficient P‐chiral bisphosphine–rhodium complex in …
Number of citations: 79 onlinelibrary.wiley.com
RS Mestres - 2017 - e-space.mmu.ac.uk
This PhD thesis focuses on the development of “greener” synthetic methodologies in organic synthesis. Turning chemical production into a more sustainable industry - by reducing the …
Number of citations: 3 e-space.mmu.ac.uk
T Klucznik, B Mikulak-Klucznik, MP McCormack… - Chem, 2018 - cell.com
The Chematica program was used to autonomously design synthetic pathways to eight structurally diverse targets, including seven commercially valuable bioactive substances and one …
Number of citations: 262 www.cell.com

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